Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate
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Overview
Description
Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The spirocyclic framework imparts significant stability and reactivity, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with indoline derivatives in the presence of a base to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the oxo and carboxylate functionalities .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antibacterial properties.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA gyrase or cyclin-dependent kinases, thereby exerting its antibacterial or anticancer effects . The spirocyclic structure allows for unique binding interactions, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-indoline]-3’-carboxylates: These compounds share a similar spirocyclic framework but differ in the position and nature of functional groups.
Spiro[cyclopropane-1,3’-indoline]-2’-carboxylates: These analogs have variations in the cyclopropane and indoline ring junctions, affecting their reactivity and biological activity.
Uniqueness
Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.
Properties
IUPAC Name |
ethyl (1'S,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-11(15)9-7-13(9)8-5-3-4-6-10(8)14-12(13)16/h3-6,9H,2,7H2,1H3,(H,14,16)/t9-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDXJHCEEUYKQN-RNCFNFMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@]12C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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